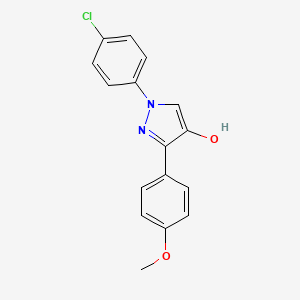
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-ol
Descripción general
Descripción
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-ol (1CP4MP) is a small organic compound that has been researched extensively in recent years due to its potential applications in scientific research. It is a member of the pyrazol-4-ol family, which is known for its ability to bind to certain proteins and enzymes. The structure of 1CP4MP consists of a phenyl ring with a chlorine atom at the fourth position and a methoxyphenyl group at the third position. This compound has been used in a variety of scientific research applications, including enzyme inhibition, biochemical assays, and drug discovery.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-ol has been used in a variety of scientific research applications. It has been used as a tool to study enzyme inhibition, as its structure is similar to that of many natural inhibitors. It has also been used in biochemical assays to study the effects of certain compounds on protein and enzyme activity. Additionally, 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-ol has been used in drug discovery, as it has been found to bind to certain proteins and enzymes.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-ol is not fully understood. However, it is believed to bind to certain proteins and enzymes through hydrogen bonding and hydrophobic interactions. This binding is thought to inhibit the activity of these proteins and enzymes, thus affecting the biochemical and physiological processes that they are involved in.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-ol are not fully understood. However, it has been found to inhibit the activity of certain proteins and enzymes, thus affecting the biochemical and physiological processes that they are involved in. For example, it has been found to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-ol has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize. Additionally, it is stable and can be stored for long periods of time. However, there are also some limitations to its use in laboratory experiments. It is not soluble in water, so it must be used in organic solvents. Additionally, its mechanism of action is not fully understood, so it is difficult to predict its effects on certain proteins and enzymes.
Direcciones Futuras
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-ol has potential applications in a variety of scientific research areas. It could be used to study enzyme inhibition and drug discovery. Additionally, it could be used to study the biochemical and physiological effects of certain compounds on proteins and enzymes. Furthermore, it could be used to study the effects of certain compounds on neurotransmission. Additionally, it could be used to study the effects of certain compounds on the immune system. Finally, it could be used to study the effects of certain compounds on gene expression.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-(4-methoxyphenyl)pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-21-14-8-2-11(3-9-14)16-15(20)10-19(18-16)13-6-4-12(17)5-7-13/h2-10,20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVXRDPWWYVVTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R,2R)-2-{[(pyridin-2-yl)methyl]amino}cyclopentan-1-ol](/img/structure/B1474211.png)
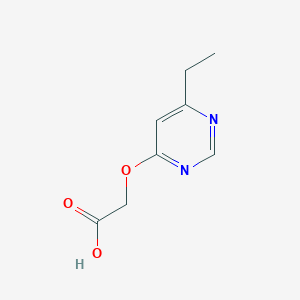

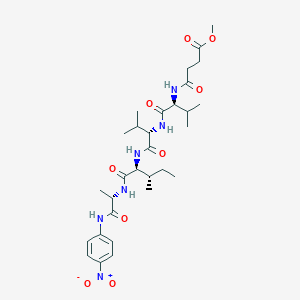
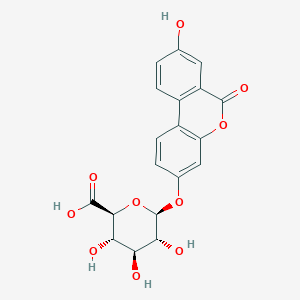
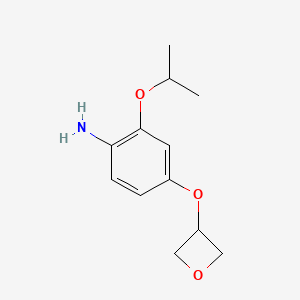
![(1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol](/img/structure/B1474220.png)



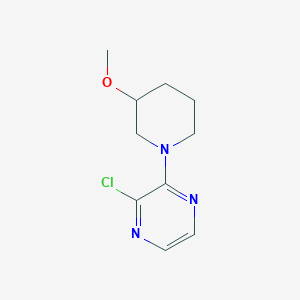
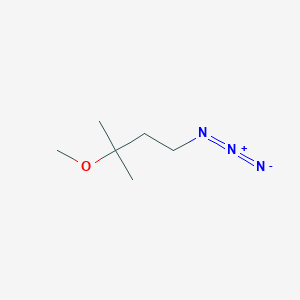
![5-Amino-3,6,8-trihydroxy-1-methyl-9,10-dioxo-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylic acid](/img/structure/B1474231.png)